molecular formula C13H9FN2 B1440556 2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile CAS No. 1227599-81-6

2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile

Cat. No. B1440556
M. Wt: 212.22 g/mol
InChI Key: YCHSVLJFTWXXCC-UHFFFAOYSA-N
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Description

“2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1227599-81-6 . It has a molecular weight of 212.23 and its IUPAC name is [6- (4-fluorophenyl)-3-pyridinyl]acetonitrile . It is a yellow solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H9FN2 . The InChI code for this compound is 1S/C13H9FN2/c14-12-4-2-11 (3-5-12)13-6-1-10 (7-8-15)9-16-13/h1-6,9H,7H2 .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a molecular weight of 212.23 and its IUPAC name is [6- (4-fluorophenyl)-3-pyridinyl]acetonitrile .

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

A study on pyridine derivatives, including those with fluorophenyl groups, highlighted their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). Through crystal structure determination, Hirshfeld surface analysis, DFT calculations, and molecular docking studies, these compounds exhibited increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).

Fluoride Sensing Applications

Research on acylhydrazone derivatives, including those derived from fluorophenyl compounds, demonstrated their application in the detection of fluoride ions. These compounds showed specific responses to fluoride ions through colorimetric and spectrofluorometric methods in acetonitrile, showcasing their potential as fluoride sensors (Jose et al., 2018).

Antitumor and Antimicrobial Activities

Pyrazolo[3,4-b]pyridine derivatives, synthesized via multi-component reactions with the inclusion of fluorophenyl groups, were screened for antibacterial, antifungal, and antitumor activities. Certain compounds showed significant activity, underlining the role of these derivatives in developing new therapeutic agents (El-Borai et al., 2012).

Luminescent Lanthanide Ion Complexes

A study on thiophene-derivatized pybox and its lanthanide ion complexes, including those with Eu(III) and Tb(III), demonstrated their high luminescence in both solid state and solution. These complexes, potentially involving fluorophenyl groups, highlight the applicability of such compounds in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Anti-Lung Cancer Activity

Compounds derived from fluorobenzo[b]pyran, potentially including fluorophenyl acetonitriles, have shown anticancer activity against lung cancer cell lines at low concentrations, emphasizing their potential in cancer treatment research (Hammam et al., 2005).

Synthesis of Novel Derivatives

Facile synthetic approaches for pyrazole-4-carbonitrile derivatives, involving the reaction of fluorophenyl compounds, have been developed. These methodologies afford new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, indicating their broad applicability in synthetic chemistry (Ali et al., 2016).

properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-4-2-11(3-5-12)13-6-1-10(7-8-15)9-16-13/h1-6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHSVLJFTWXXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272265
Record name 6-(4-Fluorophenyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-Fluorophenyl)pyridin-3-yl)acetonitrile

CAS RN

1227599-81-6
Record name 6-(4-Fluorophenyl)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Fluorophenyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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